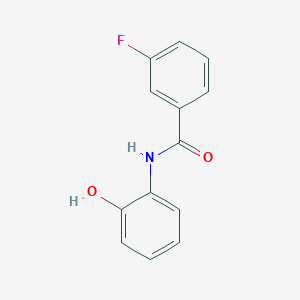

3-fluoro-N-(2-hydroxyphenyl)benzamide

Description

3-Fluoro-N-(2-hydroxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzoyl group substituted with a fluorine atom at the 3-position and an N-linked 2-hydroxyphenyl moiety. This compound is synthesized via coupling reactions between activated benzoic acid derivatives (e.g., using Vilsmeier reagent) and 2-aminophenol . Key structural features include:

- Fluorine substituent: Enhances metabolic stability and influences electronic properties via its electronegativity .

- 2-Hydroxyphenyl group: Provides an N,O-bidentate motif capable of hydrogen bonding and metal coordination, which is critical for catalytic or biological interactions .

- Amide linkage: Facilitates intermolecular interactions (e.g., NH···O/F hydrogen bonds) and structural rigidity .

Applications span medicinal chemistry (e.g., kinase inhibition , α-glucosidase inhibition ) and materials science (e.g., crystal engineering ).

Properties

IUPAC Name |

3-fluoro-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-5-3-4-9(8-10)13(17)15-11-6-1-2-7-12(11)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFPLLAXJLZQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxyphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxyphenyl)benzamide depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The hydroxy and amide groups can form hydrogen bonds with amino acid residues in the target protein, while the fluorine atom can participate in hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

<sup>a</sup>Estimated using computational tools (e.g., ChemAxon).

Key Observations:

- Polarity : The 2-hydroxyphenyl group in the target compound lowers logP compared to CF3-substituted analogs, enhancing aqueous solubility.

- Hydrogen Bonding: The phenolic OH enables stronger hydrogen bonds than fluorine or CF3 groups, critical for target binding (e.g., enzyme active sites) .

Kinase Inhibition

- This compound derivatives exhibit inhibition of Tousled-like kinase 2 (TLK2) with IC50 values in the nanomolar range, attributed to hydrogen bonding between the hydroxyl group and kinase active-site residues .

- N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide (VU0366248) lacks a hydroxyl group and shows reduced kinase selectivity due to weaker polar interactions .

α-Glucosidase Inhibition

- Compound 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide) inhibits α-glucosidase (IC50 = 1.47 µM) via fluorine-mediated hydrophobic interactions and thiazoline core binding .

- The target compound’s hydroxyl group may enhance inhibition potency compared to non-hydroxylated analogs by forming additional hydrogen bonds with the enzyme’s catalytic site .

Crystallographic and Supramolecular Features

- This compound : Forms intramolecular OH···O=C hydrogen bonds, stabilizing a planar conformation. Intermolecular NH···F interactions further stabilize crystal packing .

- 1T2F (3-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide): Exhibits C-F···F-C and CH···F interactions, resulting in layered supramolecular architectures .

- N-(2,3-Difluorophenyl)-2-fluorobenzamide: Lacks strong hydrogen-bond donors, leading to less ordered crystal structures dominated by van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.